![molecular formula C21H23N5O3S B3026010 N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide](/img/structure/B3026010.png)
N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide
概要
説明
フィルゴチニブ-d4: は、ヤヌスキナーゼ1(JAK1)の選択的阻害剤であるフィルゴチニブの重水素標識誘導体です。この化合物は主に、フィルゴチニブの薬物動態と代謝プロファイルを研究するための科学研究で使用されます。 フィルゴチニブ-d4中の重水素原子は水素原子と置き換わり、医薬品開発プロセス中に化合物を追跡および定量化するのに役立ちます .
準備方法
合成経路と反応条件
フィルゴチニブ-d4の合成には、フィルゴチニブ分子に重水素原子を組み込むことが含まれます。これは、触媒交換反応や重水素化試薬の使用など、さまざまな重水素化技術によって達成できます。具体的な合成経路は異なる場合がありますが、一般的なアプローチには以下が含まれます。
出発物質: フィルゴチニブまたはその中間体。
重水素化: 重水素化溶媒や触媒などの重水素化試薬を使用して、水素原子を重水素と置き換えます。
精製: 高純度と収率を確保するために、クロマトグラフィーなどの技術を使用して製品を精製します。
工業生産方法
フィルゴチニブ-d4の工業生産は、同様の原理に従いますが、より大規模に行われます。プロセスには以下が含まれます。
バルク合成: 工業用反応器を使用した大規模な重水素化。
品質管理: 重水素の組み込みが一定であり、製品が要求される仕様を満たしていることを確認するための厳格な試験。
包装と保管: 最終製品は、安定性を維持し、汚染を防ぐために、管理された条件下で包装されます。
化学反応の分析
Stability and Degradation Reactions
Filgotinib-d4 exhibits stability under analytical and physiological conditions:
Mechanistic Insight :
The deuterated cyclopropane ring reduces metabolic oxidation by cytochrome P450 enzymes, prolonging half-life compared to non-deuterated filgotinib .
Biological Reactivity and Target Engagement
Filgotinib-d4 inhibits JAK1 (IC₅₀ = 10 nM) and modulates STAT1 phosphorylation (IC₅₀ = 629 nM in human whole blood) . Competitive binding assays confirm its interaction with the JAK1 ATP-binding pocket .
Kinase | IC₅₀ (nM) | Selectivity (vs. JAK1) |
---|---|---|
JAK1 | 10 | – |
JAK2 | 28 | 2.8-fold |
Tyk2 | 116 | 11.6-fold |
In Vivo Relevance :
At 0.1–30 mg/kg/day in rats, filgotinib-d4 reduces collagen-induced arthritis severity by suppressing macrophage/T-cell infiltration (p < 0.01 vs. control) .
Solubility and Reactivity in Solvents
Solvent | Solubility | Compatibility |
---|---|---|
DMSO | >10 mg/mL | Stable for 6 months . |
Acetonitrile:MeOH (1:1) | >10 mg/mL | No precipitation observed . |
Aqueous buffer (pH 7.4) | <0.1 mg/mL | Limited solubility . |
Handling Note :
Solutions should be purged with inert gas (N₂/Ar) to prevent oxidative degradation .
科学的研究の応用
Pharmacological Applications
1. Inhibition of JAK1:
Filgotinib-d4 acts as a selective inhibitor of JAK1, which is pivotal in the signaling pathways of pro-inflammatory cytokines. This inhibition can lead to reduced inflammation and modulation of immune responses. The compound's selectivity helps minimize side effects associated with broader JAK inhibitors .
2. Treatment of Autoimmune Diseases:
Due to its anti-inflammatory properties, Filgotinib-d4 is being investigated for the treatment of various autoimmune conditions such as rheumatoid arthritis and ulcerative colitis. Clinical studies have shown promising results in reducing disease activity and improving patient outcomes .
Research Applications
1. Pharmacokinetics Studies:
Filgotinib-d4 is extensively used in pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of JAK inhibitors. The presence of deuterium allows for more precise tracking and quantification during drug development processes .
2. Biochemical Analysis:
The compound's role in biochemical reactions has been studied to understand its interaction with various enzymes involved in inflammatory pathways. This includes analyzing its effects on the phosphorylation and activation of signaling molecules within the JAK-STAT pathway .
Chemical Properties and Reactions
Filgotinib-d4 can undergo several chemical reactions that are essential for its application in research:
Type of Reaction | Description |
---|---|
Oxidation | Reacts with oxidizing agents to form oxidized derivatives. |
Reduction | Interacts with reducing agents to yield reduced derivatives. |
Substitution | Functional groups can be replaced under specific conditions. |
These reactions are crucial for synthesizing analogs or modifying the compound for enhanced efficacy or stability in therapeutic applications.
Case Studies
Several case studies have highlighted the effectiveness of Filgotinib-d4 in clinical settings:
- Rheumatoid Arthritis: A phase II clinical trial demonstrated that patients receiving Filgotinib showed significant improvement in disease activity scores compared to placebo groups. The safety profile was consistent with prior studies on JAK inhibitors .
- Ulcerative Colitis: Another study focused on ulcerative colitis patients revealed that Filgotinib reduced mucosal healing time significantly compared to traditional therapies, showcasing its potential as a first-line treatment option .
作用機序
フィルゴチニブ-d4は、フィルゴチニブと同様に、ヤヌスキナーゼ1(JAK1)を選択的に阻害することによってその効果を発揮します。この阻害は、免疫応答や炎症など、さまざまな細胞プロセスに関与するJAK-STATシグナル伝達経路を混乱させます。 JAK1を阻害することにより、フィルゴチニブ-d4は免疫機能を調節し、炎症を軽減できます .
類似の化合物との比較
類似の化合物
トファシチニブ: 別のJAK阻害剤ですが、JAK1に対する選択性が低いです。
バリシチニブ: JAK1とJAK2を阻害し、関節リウマチに使用されます。
ウパダシチニブ: フィルゴチニブと類似の選択的JAK1阻害剤です。
独自性
フィルゴチニブ-d4は、重水素標識によって特徴付けられ、これが安定性を高め、研究研究における正確な定量化を可能にします。 これは、薬物動態および代謝研究において、重水素化されていない対応物と比較して特に価値があります .
類似化合物との比較
Similar Compounds
Tofacitinib: Another JAK inhibitor but less selective for JAK1.
Baricitinib: Inhibits JAK1 and JAK2, used for rheumatoid arthritis.
Upadacitinib: A selective JAK1 inhibitor similar to Filgotinib.
Uniqueness
Filgotinib-d4 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in research studies. This makes it particularly valuable in pharmacokinetic and metabolic research compared to its non-deuterated counterparts .
生物活性
N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide, commonly known as Filgotinib , is a compound that exhibits significant biological activity primarily as an inhibitor of Janus kinase 1 (JAK1). This article delves into its biological activities, mechanisms of action, and relevant studies that highlight its therapeutic potential.
- Chemical Formula : C21H23N5O3S
- Molecular Weight : 425.50 g/mol
- CAS Number : 1206161-97-8
- Appearance : White to off-white solid
Filgotinib functions as a selective inhibitor of JAK1. By inhibiting this kinase, it interferes with the signaling pathways of various cytokines involved in inflammatory responses. This action has implications for treating autoimmune diseases and other inflammatory conditions.
Key Mechanism Insights:
- JAK/STAT Pathway : Filgotinib inhibits the JAK/STAT signaling pathway by preventing the phosphorylation of STAT proteins, which are crucial for gene expression related to inflammation and immune response .
Anti-inflammatory Effects
Filgotinib has demonstrated significant anti-inflammatory properties in various preclinical and clinical studies. It has been shown to reduce markers of inflammation and improve clinical symptoms in conditions such as rheumatoid arthritis (RA) and ulcerative colitis (UC).
Clinical Studies
Several clinical trials have assessed the efficacy and safety of Filgotinib:
- Rheumatoid Arthritis :
- Ulcerative Colitis :
Case Studies
A notable case study involved a patient with refractory RA who had not responded to conventional therapies. After administration of Filgotinib for 12 weeks, the patient exhibited marked improvement in joint pain and swelling, alongside a reduction in C-reactive protein (CRP) levels .
Data Table: Summary of Clinical Findings
Study Type | Condition | Outcome Measures | Results |
---|---|---|---|
Phase 2 Trial | Rheumatoid Arthritis | Disease Activity Score (DAS28) | Significant improvement vs placebo |
Phase 3 Trial | Rheumatoid Arthritis | Swollen Joint Count | Reduction observed |
UC Clinical Trial | Ulcerative Colitis | Remission Rate | Higher remission rate vs placebo |
Case Study | Refractory RA | CRP Levels | Marked reduction after 12 weeks |
Safety Profile
Filgotinib's safety profile has been assessed across multiple studies. Common adverse effects include:
- Headache
- Nausea
- Elevated liver enzymes
Serious adverse effects are rare but can include infections due to immunosuppression associated with JAK inhibition.
特性
IUPAC Name |
2,2,3,3-tetradeuterio-N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27)/i8D2,9D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJLVEAXPNLDTC-LZMSFWOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5)[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。